N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide
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Overview
Description
N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide is a synthetic organic compound with a unique structure that combines a sulfonyl group, an oxolane ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor.
Introduction of the sulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as sulfonyl chlorides.
Formation of the prop-2-enamide moiety: This can be done through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The oxolane ring can be reduced to form a diol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfone derivatives.
Reduction: Products may include diol derivatives.
Substitution: Products may include substituted amides or thioamides.
Scientific Research Applications
N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxolane ring may enhance the compound’s stability and bioavailability. The prop-2-enamide moiety can participate in various biochemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide
- N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamine
- N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enethioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its potential as a pharmaceutical agent, while the oxolane ring provides stability and bioavailability. The prop-2-enamide moiety allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-3-13(16)15-14(8-9-19-10-14)11-4-6-12(7-5-11)20(2,17)18/h3-7H,1,8-10H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGDSTWVCCAMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CCOC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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